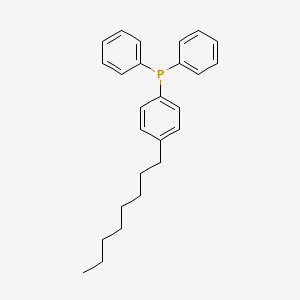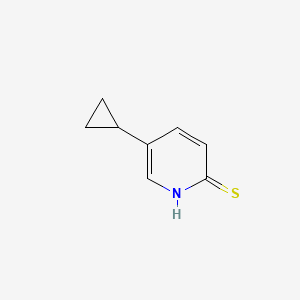
5-iodo-1H-Imidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-1H-Imidazole-4-carbonitrile: is a heterocyclic compound that features an imidazole ring substituted with an iodine atom at the 5-position and a cyano group at the 4-position. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1H-Imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yields and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-iodo-1H-Imidazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form more complex heterocycles through cyclization reactions.
Common Reagents and Conditions:
Nickel Catalysts: Used in the initial cyclization step.
Aryl Halides: Commonly used as reactants in substitution reactions.
Oxidizing and Reducing Agents: Employed in redox reactions to modify the compound’s oxidation state.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives with different functional groups .
Scientific Research Applications
Chemistry: 5-iodo-1H-Imidazole-4-carbonitrile is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and anticancer properties. This compound may serve as a precursor for the development of new pharmaceuticals targeting various diseases .
Industry: In the industrial sector, imidazole derivatives are used in the production of dyes, agrochemicals, and functional materials. The compound’s versatility makes it valuable for developing new industrial products .
Mechanism of Action
The mechanism of action of 5-iodo-1H-Imidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being used .
Comparison with Similar Compounds
1H-Imidazole-4-carbonitrile: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
5-bromo-1H-Imidazole-4-carbonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
4,5-dihydro-1H-Imidazole-4-carbonitrile: A reduced form with different chemical and biological characteristics.
Uniqueness: 5-iodo-1H-Imidazole-4-carbonitrile is unique due to the presence of the iodine atom, which enhances its reactivity and allows for the synthesis of a broader range of derivatives. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C4H2IN3 |
|---|---|
Molecular Weight |
218.98 g/mol |
IUPAC Name |
5-iodo-1H-imidazole-4-carbonitrile |
InChI |
InChI=1S/C4H2IN3/c5-4-3(1-6)7-2-8-4/h2H,(H,7,8) |
InChI Key |
FXDZENHLUPCZJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)

![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)

![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)






